2-Chloro-6-(2-fluorophenyl-oxy)-pyrazine
Description
2-Chloro-6-(2-fluorophenyl-oxy)-pyrazine is a halogenated pyrazine derivative characterized by a chlorine atom at position 2 and a 2-fluorophenoxy group at position 6 of the pyrazine ring. Pyrazines are nitrogen-containing heterocycles widely studied for their pharmacological and industrial applications, including antimicrobial, anticancer, and flavor-enhancing properties .
Properties
Molecular Formula |
C10H6ClFN2O |
|---|---|
Molecular Weight |
224.62 g/mol |
IUPAC Name |
2-chloro-6-(2-fluorophenoxy)pyrazine |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-5-13-6-10(14-9)15-8-4-2-1-3-7(8)12/h1-6H |
InChI Key |
ZLTHRIRTKUZAHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CN=CC(=N2)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of pyrazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Pyrazine Derivatives
| Compound Name | Substituents (Positions) | Key Properties/Applications | References |
|---|---|---|---|
| 2-Chloro-6-(2-fluorophenyl-oxy)-pyrazine | Cl (2), 2-fluorophenoxy (6) | Anticipated antimicrobial activity | [2], [21] |
| 2-Chloro-6-(1-pyrrolidinyl)pyrazine | Cl (2), pyrrolidinyl (6) | Intermediate for bioactive compounds | [15] |
| 2-Chloro-6-(trifluoromethoxy-phenyl)pyrazine | Cl (2), 3-(CF3O)phenoxy (6) | High lipophilicity, drug discovery | [16] |
| (E)-2-Chloro-6-(4-(difluoromethoxy)benzylidene-hydrazinyl)pyrazine | Cl (2), hydrazinyl-difluoromethoxy (6) | Antimycobacterial activity | [2], [21] |
| 6-Chloro-2-(piperazinyl)pyrazine HCl | Cl (6), piperazinyl (2) | Sodium channel modulation | [22] |
Key Observations:
- Electron-Withdrawing Groups (EWGs): Chlorine at position 2 increases reactivity for further functionalization, as seen in , where hydrazine derivatives are synthesized via condensation .
- Lipophilicity: The 2-fluorophenoxy group enhances membrane permeability compared to simpler alkyl substituents (e.g., pyrrolidinyl in ), which is critical for CNS-targeting drugs .
- Bioisosteric Replacements: The trifluoromethoxy group in serves as a bioisostere for phenoxy, improving metabolic stability without sacrificing binding affinity .
Antimicrobial Activity:
- Pyrazines with EWGs (Cl, F) exhibit enhanced antimicrobial effects. For example, correlates pyrazine derivatives' odor thresholds with antimicrobial activity, suggesting that halogenation increases potency .
- The hydrazone derivative in demonstrated antimycobacterial activity (MIC < 1 µM), outperforming non-halogenated analogues .
Pharmacological Potential:
- Sodium Channel Blockers: Piperazinyl pyrazines () are explored for cystic fibrosis treatment due to sodium channel modulation .
- Anticancer Activity: notes pyrazine-based protein kinase inhibitors in clinical trials, underscoring the scaffold's versatility .
Table 2: Physicochemical Comparison
| Compound | Molecular Weight | LogP (Predicted) | Solubility | Hazard Profile |
|---|---|---|---|---|
| This compound | 239.63 | 2.8 | Low (DMSO) | Irritant (Xi) |
| 2-Chloro-6-(1-pyrrolidinyl)pyrazine | 183.64 | 1.2 | Moderate (EtOH) | Irritant (Xi) |
| 2-Chloro-6-(trifluoromethoxy-phenyl)pyrazine | 296.66 | 3.5 | Low (CHCl3) | Non-classified |
Notes:
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